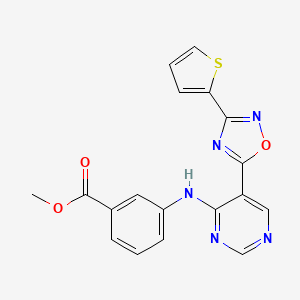![molecular formula C21H19N3O5S B2648132 3-methyl-5-((3-(quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034431-97-3](/img/structure/B2648132.png)
3-methyl-5-((3-(quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methyl-5-((3-(quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one” is a chemical compound with the molecular formula C21H19N3O5S . It has a molecular weight of 425.5 g/mol . The compound is also known by the synonym F6476-4007 .
Molecular Structure Analysis
The compound’s structure includes a quinolin-8-yloxy group attached to a pyrrolidin-1-yl group, which is further linked to a benzo[d]oxazol-2(3H)-one core via a sulfonyl bridge . The molecule also contains a methyl group attached to the benzo[d]oxazol-2(3H)-one ring .Physical And Chemical Properties Analysis
The compound has several computed properties, including a topological polar surface area of 97.4 Ų, a complexity of 756, and a rotatable bond count of 4 . It has no hydrogen bond donors and seven hydrogen bond acceptors . The compound’s XLogP3-AA value, a measure of its lipophilicity, is 2.9 .Scientific Research Applications
Novel Quinoline Compounds Synthesis and Anticancer Potential
A study by Korcz et al. (2018) explored the synthesis and in vitro cytotoxic properties of novel quinoline compounds. They developed a small library of quinoline derivatives, examining their effects on human tumor cell lines. The benzotriazole-containing quinolines displayed significant cancer cell growth inhibitory effects, with some compounds showing promise as potential anticancer agents due to their pronounced cytotoxicity against specific cancer cell lines (Korcz et al., 2018).
Structural and Chemical Stability Analysis
Research conducted by Chinnakali et al. (2007) focused on the structural characterization of a quinoline derivative. Their work detailed the crystal structure and highlighted how hydrogen bonds and π-π interactions contribute to the stability and potential reactivity of such compounds (Chinnakali et al., 2007).
Antimalarial and COVID-19 Applications
A theoretical investigation by Fahim and Ismael (2021) evaluated antimalarial sulfonamides for their potential use as COVID-19 therapeutics. Their study involved computational calculations and molecular docking to assess the efficacy of these compounds against both malaria and COVID-19, identifying several sulfonamide derivatives with promising antimalarial activity and favorable ADMET properties (Fahim & Ismael, 2021).
Synthetic Methodologies and Chemical Reactions
Further, studies on the synthetic routes and reactions involving quinoline derivatives were conducted by Ito et al. (1980) and Ibrahim et al. (2002). These works contribute to understanding the chemical behavior and potential applications of quinoline-based compounds in medicinal chemistry, offering insights into their synthesis and the reactions they undergo (Ito et al., 1980), (Ibrahim et al., 2002).
Future Directions
properties
IUPAC Name |
3-methyl-5-(3-quinolin-8-yloxypyrrolidin-1-yl)sulfonyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-23-17-12-16(7-8-18(17)29-21(23)25)30(26,27)24-11-9-15(13-24)28-19-6-2-4-14-5-3-10-22-20(14)19/h2-8,10,12,15H,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAMXIHRBUHMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)OC4=CC=CC5=C4N=CC=C5)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-((3-(quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2648049.png)
![4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2648051.png)

![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2648056.png)
![2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2648057.png)

![2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole](/img/structure/B2648059.png)
![1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2648063.png)

![1-[3-(3-Chloro-4-fluorophenyl)propanoyl]piperidine-4-carbonitrile](/img/structure/B2648066.png)
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648067.png)

![4-(tert-butyl)phenyl (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl sulfide](/img/structure/B2648070.png)
methanone](/img/structure/B2648072.png)